Hexyl crotonate CAS number and molecular structure

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Compound of Interest		
Compound Name:	Hexyl crotonate	
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An In-depth Technical Guide to **Hexyl Crotonate**

This technical guide provides a comprehensive overview of **hexyl crotonate**, a key compound in the flavor and fragrance industry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analytical characterization.

Core Compound Information

Chemical Identity:

· Compound Name: Hexyl crotonate

• Synonyms: (E)-2-Butenoic acid hexyl ester, hexyl (E)-but-2-enoate[1]

CAS Number: 1617-25-0[2]

Molecular Formula: C10H18O2[1]

Molecular Weight: 170.25 g/mol [1]

Molecular Structure:

Hexyl crotonate is the ester formed from the condensation of crotonic acid and hexanol. The structure features a six-carbon hexyl group attached to the carboxyl group of crotonate. The



crotonate moiety contains a double bond between the second and third carbon atoms, predominantly in the trans or (E) configuration, which is more stable.[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **hexyl crotonate**.

Property	Value	Source
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	213-215 °C (at 760 mmHg)	[2]
Flash Point	88.89 °C (192.00 °F) TCC	[2]
Density	0.885-0.891 g/mL (at 20°C)	[1]
Refractive Index	1.438–1.440 (at 20°C)	[1]
Solubility	Insoluble in water; soluble in ethanol and most fixed oils.[1]	
Vapor Pressure	0.146 mmHg (at 25 °C) (estimated)	[2]
logP (o/w)	3.973 (estimated)	[2]

Experimental Protocols Synthesis of Hexyl Crotonate via Fischer Esterification

The most common and industrially significant method for synthesizing **hexyl crotonate** is the Fischer esterification of crotonic acid with hexanol, using an acid catalyst.[1]

Materials:

- Crotonic acid (1.0 eq)
- Hexanol (1.2 eq)



- Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 1-5 mol%) or p-Toluenesulfonic acid (PTSA)
- Toluene (as solvent and for azeotropic removal of water)
- Saturated Sodium Bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

- · Round-bottom flask
- Dean-Stark apparatus or Soxhlet extractor with drying agent
- Reflux condenser
- · Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- To a round-bottom flask, add crotonic acid, hexanol, and toluene.
- While stirring, carefully add a catalytic amount of concentrated sulfuric acid.
- Fit the flask with a Dean-Stark apparatus and a reflux condenser.
- Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.



- Continue the reaction until the theoretical amount of water has been collected or the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, GC). A typical reaction time is 4-5 hours.[3]
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
- The crude hexyl crotonate can be purified by fractional distillation under reduced pressure to yield the final product.

Analytical Characterization

Infrared (IR) Spectroscopy:

The IR spectrum of **hexyl crotonate** displays characteristic absorption bands that confirm its structure. The key peaks include:

- A strong C=O stretching vibration of the ester group around 1710 cm⁻¹.
- A C=C stretching vibration of the α , β -unsaturated system around 1640 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for the structural elucidation of **hexyl crotonate**. The expected chemical shifts (δ) are:

- ~0.9 ppm: A triplet corresponding to the terminal methyl protons of the hexyl group.
- ~4.1–4.3 ppm: A triplet corresponding to the protons of the -OCH₂- group adjacent to the ester oxygen, which are deshielded.[1]



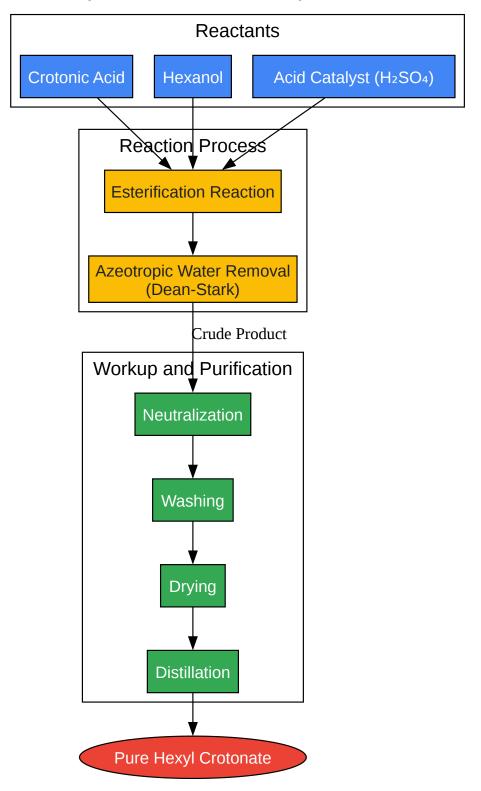
• The vinylic protons of the crotonate moiety will appear in the region of ~5.8-7.0 ppm, with distinct coupling constants characteristic of the trans configuration.

Signaling Pathways and Experimental Workflows

The synthesis of **hexyl crotonate** via Fischer esterification can be represented by the following logical workflow.



Synthesis Workflow of Hexyl Crotonate



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Caption: Workflow for the synthesis of **hexyl crotonate**.



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